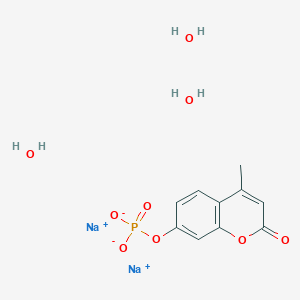
4-Methylumbelliferyl phosphate, disodium salt trihydrate
Vue d'ensemble
Description
4-Methylumbelliferyl phosphate, disodium salt trihydrate is a useful research compound. Its molecular formula is C10H13Na2O9P and its molecular weight is 354.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylumbelliferyl phosphate, disodium salt trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl phosphate, disodium salt trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diagnosis of Morquio Disease Type A : It is used for determining galactose-6-sulphate sulphatase activity in patients with Morquio disease type A (MPS IV A) (van Diggelen et al., 1990).
Testing Functional Alpha-Subunits : The compound is used to test for the presence of functional alpha-subunits in human beta-N-acetylhexosaminidase intermediate forms (Beccari et al., 1987).
Fluorometric Assay for Neuraminidase : It is utilized in a fluorometric assay for neuraminidase, with optimal pH values for various neuraminidases being studied (Myers et al., 1980).
Enzymatic Fluorometric Methods : This chemical is used in enzymatic fluorometric methods for determining serum alkaline and acid phosphatase activities both in solution and on silicone rubber pads (Rietz & Guilbault, 1975).
Studying Cellulolytic Enzymes : It is used in studying cellulolytic enzymes, such as cellobiohydrolase from Trichoderma reesei (van Tilbeurgh et al., 1982).
Improved Zymogram Method for Phosphohydrolases : 4-methylumbelliferyl phenylphosphonate is used in an improved zymogram method for detecting phosphohydrolases on gels, enhancing sensitivity and ease of preparation (Hawley et al., 1983).
Studying Serum Phosphonate Esterase Activity : The enzyme hydrolyzing 4-methylumbelliferyl phenylphosphonate in human serum can be used for studying phosphonate esterase activity in serum (Han et al., 1992).
Alkaline Phosphatase Isozyme Quantification : It is used to study the differential kinetic behavior of alkaline phosphatase isozymes and develop an electrophoresis separation method for ALP isozyme quantification with differential kinetic detection (Lewis & Rutan, 1991).
Arylsulphatases Determination : The assay using 4-methylumbelliferyl sulphate allows simultaneous determination of arylsulphatases A and B in leucocytes, distinguishing between normal cases and those with metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).
Measuring Arylsulphatase of Patella Vulgata : 4-Methylumbelliferone sulphate is used as a substrate for measuring arylsulphatase of Patella vulgata in a fluorimetric assay procedure (Sherman & Stanfield, 1967).
Probe for Homogenous Fluorescent Polymerase Assay : 4-Methylumbelliferyl phosphate has potential as a probe for homogeneous fluorescent polymerase assay, aiding in quantification of cellular internalization and DNA incorporation of nucleotide-based chemotherapeutic agents (Kore, Yang, & Srinivasan, 2014).
Detecting Platelet Surface Membrane-Associated Phosphodiesterase Activity : Bis-(4-methylumbelliferyl) phosphate provides a sensitive, fluorimetric assay for detecting platelet surface membrane-associated phosphodiesterase activity (Taylor, Williams, & Crawford, 1977).
Studying Enzymatic Activity in Natural Water : The technique developed using 4-methylumbelliferyl phosphate for on-line HPLC detection of alkaline phosphatase in natural water is useful for studying enzymatic activity (Hirose et al., 1993).
Alkaline Phosphatase Microassay : The automated microassay using 4-methylumbelliferyl phosphate as a substrate establishes ranges for serum alkaline 4-methylumbelliferyl phosphatase activities of normal adults and children (Cornish, Neale, & Posen, 1970).
Continuous Assays of Phosphatase and Beta-Galactosidase Activity : DiFMUP and DiFMUG are useful for continuous assays of phosphatase and beta-galactosidase activity at neutral and acid pH (Gee et al., 1999).
Kinetic Behavior of Calf-Intestinal Alkaline Phosphatase : The study focuses on the kinetic behavior of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate, a new fluorogenic substrate, and its effect on optimum pH and velocity (Fernley & Walker, 1965).
Propriétés
IUPAC Name |
disodium;(4-methyl-2-oxochromen-7-yl) phosphate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2Na.3H2O/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;;;;/h2-5H,1H3,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALMNGWUCLNNM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl phosphate, disodium salt trihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl-[2-(diethylamino)-2-oxoethyl]carbamic acid](/img/structure/B8145978.png)
![Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)
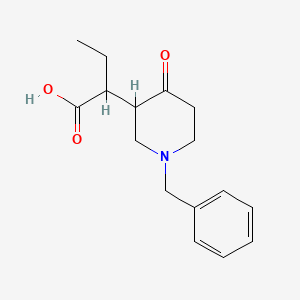

![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioic acid](/img/structure/B8145995.png)
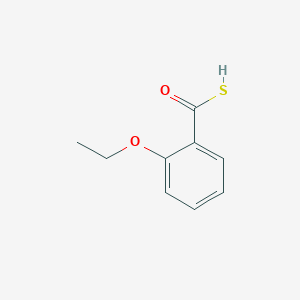

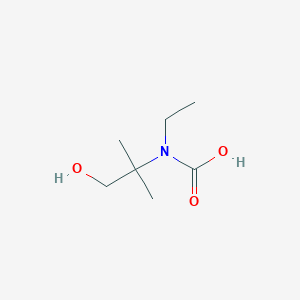
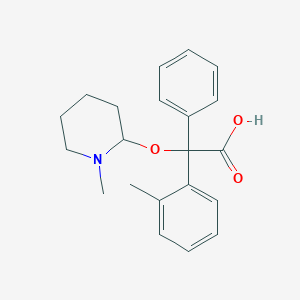
![(E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8146048.png)


![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)
